N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromothiophene moiety, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The brominated thiophene and the oxadiazole ring are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazides or other reduced derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazides, reduced oxadiazole derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: Its unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide exerts its effects is primarily through the inhibition of specific enzymes or receptors. For example, in cancer research, it has been found to inhibit the activity of certain kinases that are overexpressed in cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound may also interact with DNA or RNA, disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(5-(5-fluorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(5-(5-iodothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide lies in its bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity to biological targets compared to its chloro, fluoro, or iodo counterparts. Additionally, the presence of the methoxy group on the phenyl ring can influence its electronic properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c1-21-10-4-2-9(3-5-10)8-13(20)17-15-19-18-14(22-15)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHPJDCRZRWNRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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